3-(4-iodophenyl)-1H-pyrazole
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Overview
Description
3-(4-Iodophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of an iodine atom on the phenyl ring at the 4-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-iodophenyl)-1H-pyrazole typically involves the reaction of 4-iodophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method is the cyclization of 4-iodophenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Substitution Reactions: The iodine atom on the phenyl ring can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the iodine is replaced by other nucleophiles.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The iodine atom can also participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products:
Substitution Products: Various substituted phenylpyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced derivatives of the pyrazole ring.
Coupling Products: Biaryl compounds or other coupled products.
Scientific Research Applications
3-(4-Iodophenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory and analgesic agent.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-iodophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
4-Iodophenol: An aromatic compound with an iodine atom on the phenyl ring, used in various coupling reactions.
4-Iodo-N,N-dimethylaniline: Another aromatic compound with an iodine atom, used in the synthesis of dyes and other organic compounds.
Para-Iodoamphetamine: A psychoactive compound with an iodine atom on the phenyl ring.
Uniqueness: 3-(4-Iodophenyl)-1H-pyrazole is unique due to the presence of both the pyrazole ring and the iodine atom on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical and biological applications. Its ability to undergo a wide range of chemical reactions and its potential bioactivity make it a valuable compound in research and industry.
Properties
IUPAC Name |
5-(4-iodophenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKJHQJJFLJCCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019007-92-1 |
Source
|
Record name | 3-(4-iodophenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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